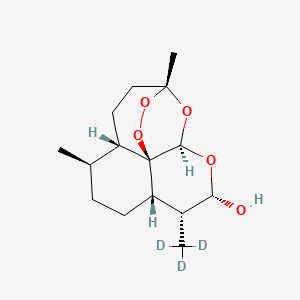

Dihydroartemisinin-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

(1R,4S,5R,8S,9R,10S,12R,13R)-1,5-dimethyl-9-(trideuteriomethyl)-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-13,16H,4-7H2,1-3H3/t8-,9-,10+,11+,12+,13-,14-,15-/m1/s1/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJDCWCLMFKKGEE-MPBQXAAISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[C@@H]1[C@@H]2CC[C@H]([C@H]3[C@]24[C@H](O[C@@H]1O)O[C@@](CC3)(OO4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Dihydroartemisinin-d3: Chemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and synthesis of Dihydroartemisinin-d3 (DHA-d3), a deuterated analog of the potent antimalarial drug Dihydroartemisinin. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the application of stable isotope-labeled compounds in pharmacology and metabolic studies.

Chemical Properties of this compound

This compound is a synthetic derivative of artemisinin, a sesquiterpene lactone isolated from the plant Artemisia annua. The introduction of three deuterium atoms at a specific position in the molecule makes it a valuable internal standard for pharmacokinetic and metabolism studies of Dihydroartemisinin and other artemisinin-derived drugs. Its physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₁D₃O₅ | [1] |

| Molecular Weight | 287.37 g/mol | [2] |

| IUPAC Name | (3R,5aS,6R,8aS,9R,10S,12R,12aR)-Decahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-ol-d3 | [2] |

| CAS Number | 176774-98-4 | [2] |

| Appearance | White or off-white crystalline powder | [3] |

| Melting Point | >300°C | |

| Solubility | Insoluble in water; Soluble in acetone and ethanol. | |

| Storage Condition | -20°C Freezer, Under Inert Atmosphere |

Synthesis of this compound

The synthesis of this compound is achieved through the reduction of the lactone group of artemisinin. This process is analogous to the synthesis of non-deuterated Dihydroartemisinin, with the key difference being the use of a deuterated reducing agent. The most common and efficient method involves the use of sodium borodeuteride (NaBD₄).

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from artemisinin.

Detailed Experimental Protocol

This protocol is adapted from established methods for the synthesis of Dihydroartemisinin, with the substitution of sodium borohydride with sodium borodeuteride.

Materials and Reagents:

-

Artemisinin

-

Methanol (reagent grade)

-

Sodium borodeuteride (NaBD₄)

-

Acetic acid (glacial)

-

Ethyl acetate

-

Deionized water

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

-

Separatory funnel or filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend artemisinin in methanol. The typical concentration is around 0.6 M.

-

Cooling: Place the flask in an ice bath and cool the suspension to 0-5 °C with continuous stirring.

-

Addition of Reducing Agent: Slowly add sodium borodeuteride (approximately 2.5 equivalents relative to artemisinin) to the cooled suspension in small portions over a period of about 30 minutes. The use of granulated NaBD₄ is preferred to minimize the generation of toxic dust.

-

Reaction: Allow the reaction mixture to stir vigorously at 0-5 °C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 1 to 3 hours.

-

Neutralization: After the reaction is complete, neutralize the mixture to a pH of 5-6 by the slow addition of a 30% solution of acetic acid in methanol. This step is crucial to quench the excess sodium borodeuteride.

-

Work-up: Two primary work-up procedures can be employed:

-

Extraction Method: Concentrate the neutralized reaction mixture under reduced pressure using a rotary evaporator to remove most of the methanol. Extract the resulting residue multiple times with ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield this compound as a white crystalline powder.

-

Precipitation Method: After neutralization, dilute the reaction mixture with cold deionized water and stir for about 15 minutes at room temperature. The product will precipitate out of the solution. Collect the precipitate by filtration, wash it thoroughly with water, and dry it to obtain this compound.

-

-

Purification (Optional): If a higher purity is required, the crude product can be recrystallized from a suitable solvent system, such as ethyl acetate/hexane or diisopropyl ether.

Logical Relationship of Synthesis Steps

The synthesis of this compound follows a logical sequence of chemical transformations and purification steps. The diagram below outlines these relationships.

Conclusion

This technical guide has provided essential information regarding the chemical properties and a detailed synthesis protocol for this compound. The straightforward reduction of artemisinin using sodium borodeuteride offers an efficient route to this valuable stable isotope-labeled internal standard. The provided experimental details and workflows are intended to assist researchers in the successful preparation and application of this compound in their studies.

References

Dihydroartemisinin-d3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the primary application of Dihydroartemisinin-d3 (DHA-d3) in the research sphere. The document will delve into its role as a crucial tool in analytical chemistry, particularly in the accurate quantification of the potent antimalarial drug, Dihydroartemisinin (DHA). This guide provides structured data, detailed experimental protocols, and visual workflows to facilitate its effective use in a laboratory setting.

Core Application: Stable Isotope-Labeled Internal Standard

This compound is a deuterated analog of Dihydroartemisinin, the active metabolite of several artemisinin-based antimalarial drugs.[1] Its primary and most critical use in research is as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis by mass spectrometry.[2] The nearly identical physicochemical properties to the unlabeled analyte, but with a distinct mass, make it the gold standard for correcting for variability during sample preparation and analysis, thereby ensuring high accuracy and precision.[2]

The use of DHA-d3 is particularly vital in pharmacokinetic studies, where precise measurement of DHA concentrations in biological matrices like plasma is essential to understand the absorption, distribution, metabolism, and excretion of artemisinin-based drugs.[3]

Quantitative Data for Analytical Methods

The following tables summarize key quantitative parameters for the use of this compound as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based methods.

Table 1: Stock and Working Solution Concentrations

| Solution Type | Compound | Concentration | Solvent |

| Stock Solution | This compound | 1 mg/mL | Methanol or Acetonitrile |

| Working IS Solution | This compound | 5 ng/mL | 5% Acetonitrile with 1% Formic Acid and 1% H₂O₂ |

| Calibration Standards | Dihydroartemisinin | 0.5 - 200 ng/mL | Plasma/Solvent Mix |

Table 2: LC-MS/MS Parameters for Quantification of Dihydroartemisinin using this compound

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) for DHA | Varies by adduct (e.g., [M+NH₄]⁺) |

| Product Ion (m/z) for DHA | Varies |

| Precursor Ion (m/z) for DHA-d3 | 305 |

| Product Ion (m/z) for DHA-d3 | 166 |

| Lower Limit of Quantification (LLOQ) | ~0.5 ng/mL |

Experimental Protocols

Preparation of Stock and Working Solutions

a. This compound Stock Solution (1 mg/mL):

-

Accurately weigh 1 mg of this compound.

-

Dissolve in 1 mL of HPLC-grade methanol or acetonitrile in a volumetric flask.

-

Store at -20°C.

b. This compound Internal Standard (IS) Working Solution (5 ng/mL):

-

Perform serial dilutions of the stock solution.

-

The final diluent should be a solution of 5% acetonitrile containing 1% formic acid and 1% hydrogen peroxide.[2] The hydrogen peroxide acts as a stabilizing agent for the artemisinin derivatives.

Sample Preparation from Human Plasma using Solid-Phase Extraction (SPE)

This protocol is adapted from a method for the simultaneous determination of artemether and dihydroartemisinin in human plasma.

a. Materials:

-

Human plasma samples (collected with K3EDTA as anticoagulant).

-

This compound IS working solution (5 ng/mL).

-

Oasis HLB µElution plate (or similar solid-phase extraction product).

-

Water (HPLC grade).

-

5% Acetonitrile in water.

-

Acetonitrile-methyl acetate (9:1 v/v).

b. Procedure:

-

Pipette 50 µL of plasma sample into the wells of the SPE plate.

-

Add 50 µL of the this compound IS working solution to each well.

-

Slowly drain the mixture under a mild vacuum.

-

Wash the wells with 200 µL of water.

-

Wash the wells with 200 µL of 5% acetonitrile.

-

Elute the analytes with two aliquots of 25 µL of acetonitrile-methyl acetate (9:1).

-

Inject the combined eluent for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

a. Chromatographic Conditions:

-

Column: A suitable C18 reversed-phase column (e.g., Acquity UPLC BEH C18).

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous solution (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C).

b. Mass Spectrometry Conditions:

-

Ionization: Positive ion electrospray (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Dihydroartemisinin: The specific precursor and product ions will depend on the instrument and adduct formation.

-

This compound: Monitor the transition of the precursor ion (m/z 305) to a specific product ion (e.g., m/z 166).

-

Visual Representations

Signaling Pathways and Experimental Workflows

Caption: Workflow for the quantification of Dihydroartemisinin in plasma using this compound.

Caption: Simplified metabolic conversion of artemisinin derivatives to Dihydroartemisinin.

Other Potential Research Applications

While the predominant use of this compound is as an internal standard, deuterium-labeled compounds, in general, have broader applications in metabolic research. They can be used to trace the metabolic fate of a drug and its metabolites. However, specific studies detailing the use of DHA-d3 for such purposes are not as prevalent in the literature. The focus remains on its utility in ensuring the accuracy of quantitative bioanalysis, which is a cornerstone of drug development and clinical pharmacology.

Conclusion

This compound is an indispensable tool for researchers working with artemisinin-based compounds. Its role as a stable isotope-labeled internal standard enables the reliable quantification of Dihydroartemisinin in complex biological matrices. The methodologies outlined in this guide provide a framework for the implementation of robust and accurate analytical methods, which are essential for advancing our understanding of the pharmacokinetics of these vital antimalarial drugs.

References

- 1. Dihydroartemisinin - Wikipedia [en.wikipedia.org]

- 2. Determination of artemether and dihydroartemisinin in human plasma with a new hydrogen peroxide stabilization method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Validation of a Liquid Chromatography/Tandem Mass Spectrometry Assay for the Quantification of Plasma Dihydroartemisinin | Arlinda | Molecular and Cellular Biomedical Sciences [cellbiopharm.com]

Dihydroartemisinin Stable Isotope Labeling for Metabolic Studies: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydroartemisinin (DHA), a potent anti-malarial agent, is the active metabolite of artemisinin derivatives like artesunate and artemether.[1] Beyond its established efficacy against malaria, DHA has garnered significant interest for its potential therapeutic applications in other diseases, including cancer, due to its influence on various cellular metabolic and signaling pathways.[2][3] Understanding the metabolic fate and mechanism of action of DHA is crucial for its development as a therapeutic agent. Stable isotope labeling, in conjunction with mass spectrometry, offers a powerful and safe methodology for elucidating the absorption, distribution, metabolism, and excretion (ADME) of DHA, as well as its impact on cellular metabolism.[4] This technical guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation for metabolic studies of DHA using stable isotope labeling.

Metabolic Pathways of Dihydroartemisinin

The metabolism of DHA primarily occurs in the liver and involves both Phase I and Phase II biotransformation reactions.[5] Phase I reactions introduce or expose functional groups, while Phase II reactions involve conjugation with endogenous molecules to increase water solubility and facilitate excretion.

Phase I Metabolism: The primary Phase I metabolic pathways for DHA include hydroxylation and deoxygenation. These reactions are primarily mediated by cytochrome P450 (CYP) enzymes.

Phase II Metabolism: The major Phase II metabolic pathway for DHA is glucuronidation, where glucuronic acid is attached to the hydroxyl groups of DHA or its Phase I metabolites. This process significantly increases the water solubility of the compounds, aiding their elimination from the body.

Diagram of Dihydroartemisinin Metabolism

Caption: Metabolic pathway of Dihydroartemisinin (DHA).

Signaling Pathways Modulated by Dihydroartemisinin

DHA has been shown to modulate a variety of signaling pathways, which contributes to its therapeutic effects. These pathways are often interconnected and play crucial roles in cell proliferation, survival, and metabolism.

-

PI3K/Akt/mTOR Pathway: DHA has been demonstrated to inhibit the PI3K/Akt/mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival. This inhibition can lead to the induction of apoptosis in cancer cells.

-

AMPK Pathway: DHA can activate AMP-activated protein kinase (AMPK), a key sensor of cellular energy status. Activation of AMPK can lead to the inhibition of anabolic pathways, such as the mTOR pathway, and the stimulation of catabolic processes.

-

NF-κB Pathway: DHA has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in inflammation and cell survival.

-

JNK/SAPK Pathway: Dihydroartemisinin can transiently activate the c-Jun N-terminal kinase (JNK)/stress-activated protein kinase (SAPK) signaling pathway in endothelial cells.

-

TGF-β1/ALK5/SMAD2 Pathway: DHA can inhibit endothelial cell migration through the TGF-β1/ALK5/SMAD2 signaling pathway.

-

Oxidative Stress Pathways: DHA's mechanism of action is linked to the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage, particularly in cancer cells and malaria parasites.

Diagram of Key Signaling Pathways Affected by DHA

Caption: Key signaling pathways modulated by Dihydroartemisinin (DHA).

Experimental Design for Metabolic Studies using Stable Isotope-Labeled DHA

A typical metabolic study using stable isotope-labeled DHA involves the synthesis of the labeled compound, administration to an in vivo or in vitro model, sample collection, analysis by mass spectrometry, and data interpretation.

Diagram of Experimental Workflow

Caption: General experimental workflow for a DHA metabolic study.

Experimental Protocols

Synthesis of Deuterium-Labeled Dihydroartemisinin (D₃-DHA) (Conceptual Protocol)

While the direct synthesis of deuterium-labeled DHA is not extensively detailed in the provided search results, a conceptual protocol can be outlined based on the synthesis of labeled precursors like dihydroartemisinic acid. The introduction of deuterium can be achieved using a deuterium source during the reduction of a suitable precursor.

Objective: To synthesize D₃-dihydroartemisinin for use as an internal standard in mass spectrometry-based quantification.

Materials:

-

Artemisinin or a suitable precursor

-

Deuterated reducing agent (e.g., Sodium borodeuteride, NaBD₄)

-

Appropriate solvents (e.g., methanol, dichloromethane)

-

Reagents for subsequent reaction steps (if starting from a precursor other than artemisinin)

-

Purification materials (e.g., silica gel for chromatography)

Procedure:

-

Precursor Preparation: Start with artemisinin or a synthetic intermediate that can be readily converted to DHA.

-

Reduction with Deuterated Reagent: Dissolve the precursor in a suitable solvent like methanol. Cool the solution in an ice bath.

-

Add a deuterated reducing agent, such as NaBD₄, portion-wise to the solution. The deuterium from NaBD₄ will be incorporated into the molecule during the reduction of the lactol moiety to a hydroxyl group.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench the excess reducing agent by carefully adding an acid (e.g., dilute HCl).

-

Extraction: Extract the product into an organic solvent like dichloromethane.

-

Purification: Purify the D₃-DHA using column chromatography on silica gel.

-

Characterization: Confirm the structure and isotopic enrichment of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).

In Vivo Pharmacokinetic Study in Rats

This protocol is adapted from studies investigating the pharmacokinetics of radiolabeled DHA in rats.

Objective: To determine the pharmacokinetic profile of stable isotope-labeled DHA in rats.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Stable isotope-labeled DHA (e.g., D₃-DHA) formulated for intravenous or oral administration

-

Anesthesia (e.g., isoflurane)

-

Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

-

LC-MS/MS system

Procedure:

-

Animal Acclimatization: Acclimatize rats to laboratory conditions for at least one week prior to the experiment.

-

Dosing:

-

Intravenous (IV) Administration: Administer a single bolus dose of labeled DHA via the tail vein.

-

Oral (PO) Administration: Administer a single dose of labeled DHA by oral gavage.

-

-

Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-dosing.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.

-

Sample Analysis: Analyze the plasma samples for the concentration of labeled DHA and its metabolites using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and bioavailability (F) using appropriate software.

LC-MS/MS Method for Quantification of DHA and its Metabolites

This protocol is a generalized procedure based on various published methods for the analysis of DHA and its metabolites in biological matrices.

Objective: To quantify the concentrations of DHA and its metabolites in plasma samples.

Materials:

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

-

C18 reversed-phase HPLC column

-

Mobile phase A: Water with 0.1% formic acid

-

Mobile phase B: Acetonitrile with 0.1% formic acid

-

Plasma samples

-

Internal standard (e.g., D₃-DHA or another artemisinin derivative)

-

Acetonitrile for protein precipitation

Procedure:

-

Sample Preparation (Protein Precipitation):

-

Thaw plasma samples on ice.

-

To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing the internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase composition.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto the LC-MS/MS system.

-

Separate the analytes using a gradient elution on the C18 column.

-

Detect the parent drug and its metabolites using multiple reaction monitoring (MRM) in positive ion mode.

-

-

Data Analysis:

-

Quantify the concentrations of DHA and its metabolites by comparing the peak area ratios of the analytes to the internal standard against a calibration curve.

-

Quantitative Data Presentation

The following tables summarize pharmacokinetic parameters of DHA from studies in rodents.

Table 1: Pharmacokinetic Parameters of Dihydroartemisinin in Rats after a Single 10 mg/kg Dose

| Route of Administration | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | CL (mL/min/kg) | Vd (L/kg) | Bioavailability (%) |

| Intravenous (IV) | - | - | 2900 | 0.95 | 57.5 | 0.50 | 100 |

| Intramuscular (IM) | 1200 | 0.5 | 2460 | 1.1 | - | - | 85 |

| Oral (PO) | 450 | 1.0 | 900 | 1.2 | - | - | 31 |

Table 2: Pharmacokinetic Parameters of Dihydroartemisinin in Mice after a Single 100 mg/kg Intraperitoneal Dose

| Condition | t½ (min) | CL/F (L/hr/kg) | V/F (L/kg) |

| Malaria-infected | 25 | 61.3 | 36.3 |

| Control | 19 | 50.9 | 23.0 |

Conclusion

Stable isotope labeling is an indispensable tool for the in-depth investigation of dihydroartemisinin's metabolic fate and its complex interactions with cellular signaling pathways. This technical guide provides a foundational framework for researchers and drug development professionals to design and execute robust metabolic studies of DHA. The detailed protocols and summarized data serve as a valuable resource for advancing our understanding of this promising therapeutic agent and accelerating its clinical development for a range of diseases. The use of stable isotopes ensures the safety of these studies, making them applicable to both preclinical and clinical research.

References

- 1. Oxidative stress changes the effectiveness of artemisinin in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. Artemisinin derivatives induce oxidative stress leading to DNA damage and caspase-mediated apoptosis in Theileria annulata-transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Omega-3 polyunsaturated fatty acids antagonize macrophage inflammation via activation of AMPK/SIRT1 pathway [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Pharmacological Actions of Dihydroartemisinin and its Deuterated Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroartemisinin (DHA), the active metabolite of artemisinin-based compounds, is a cornerstone of antimalarial therapy and has demonstrated significant potential as an anticancer agent. Its pharmacological actions are multifaceted, primarily revolving around the iron-dependent generation of reactive oxygen species (ROS), which induces various forms of programmed cell death, including apoptosis, ferroptosis, and autophagy. This technical guide provides an in-depth overview of the pharmacological properties of DHA, detailing its mechanisms of action, summarizing key quantitative data, and outlining experimental protocols for its study. Furthermore, this guide addresses the concept of deuterated DHA, exploring the theoretical advantages conferred by the kinetic isotope effect on its pharmacokinetic profile, while also highlighting the current scarcity of publicly available experimental data on this modified form.

Introduction

Dihydroartemisinin (DHA) is a semi-synthetic derivative of artemisinin, a sesquiterpene lactone extracted from the plant Artemisia annua[1][2]. As the principal active metabolite of all artemisinin derivatives, DHA exhibits potent pharmacological activity, most notably against Plasmodium falciparum, the parasite responsible for the most severe form of malaria[2][3]. Beyond its established antimalarial effects, a growing body of evidence underscores DHA's broad-spectrum anticancer properties against a variety of tumor cell lines[1]. The therapeutic efficacy of DHA is intrinsically linked to its endoperoxide bridge, which interacts with intracellular iron to generate cytotoxic reactive oxygen species (ROS). This mechanism triggers a cascade of cellular events, leading to programmed cell death and inhibition of cancer cell proliferation, metastasis, and angiogenesis.

Recently, the strategic modification of pharmaceuticals through deuteration has gained traction as a method to enhance their pharmacokinetic profiles. By replacing hydrogen atoms with their heavier isotope, deuterium, the metabolic stability of a drug can be improved, potentially leading to a longer half-life, increased exposure, and a more favorable dosing regimen. This guide will explore the known pharmacological actions of DHA and the theoretical potential of its deuterated form, providing a comprehensive resource for researchers in the field.

Pharmacological Actions of Dihydroartemisinin

The pharmacological effects of DHA are diverse and potent, impacting a range of cellular processes. Its primary mechanisms of action in both antimalarial and anticancer applications are centered on the induction of oxidative stress and subsequent cell death.

Antimalarial Activity

DHA is a highly effective blood schizonticide, active against all species of Plasmodium that infect humans. Its mechanism of action is initiated by the cleavage of its endoperoxide bridge, a reaction catalyzed by intraparasitic iron, which is abundant in the form of heme within the parasite's food vacuole. This cleavage generates a cascade of reactive oxygen species and carbon-centered radicals that alkylate and damage essential parasite proteins and lipids, leading to parasite death.

Anticancer Activity

DHA's anticancer effects are multifaceted and involve the induction of several types of programmed cell death, including apoptosis, ferroptosis, and autophagy. Furthermore, DHA has been shown to modulate various signaling pathways critical for cancer cell survival and proliferation.

DHA induces apoptosis in a wide array of cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The generation of ROS by DHA disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspase-9 and caspase-3. DHA can also upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2.

Ferroptosis is an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides. DHA has been identified as a potent inducer of ferroptosis in cancer cells. This is particularly relevant given the higher iron content in many cancer cells compared to normal cells. DHA can promote ferroptosis by inhibiting the antioxidant enzyme glutathione peroxidase 4 (GPX4) and by downregulating the cystine/glutamate antiporter system Xc-, which is crucial for the synthesis of the antioxidant glutathione (GSH).

DHA has been shown to interfere with several key signaling pathways that are often dysregulated in cancer:

-

mTOR Signaling: DHA can inhibit the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and survival. It achieves this by activating AMP-activated protein kinase (AMPK), which in turn inhibits mTORC1.

-

Hedgehog Signaling: The Hedgehog (Hh) signaling pathway, which plays a role in tumorigenesis, can be inhibited by DHA, leading to the suppression of cancer cell proliferation, migration, and invasion.

-

MAPK Signaling: DHA can modulate the mitogen-activated protein kinase (MAPK) pathways, including the activation of pro-apoptotic JNK and p38 MAPK signaling.

Quantitative Data Summary

The following tables summarize key quantitative data related to the pharmacological actions of Dihydroartemisinin.

Table 1: In Vitro Anticancer Activity of Dihydroartemisinin (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| Jurkat | T-cell Lymphoma | 21.73 | 48 | |

| Jurkat | T-cell Lymphoma | 14.56 | 72 | |

| SMMC-7721 | Hepatocellular Carcinoma | 36.19 | 24 | |

| HCC-LM3 | Hepatocellular Carcinoma | 41.38 | 24 | |

| SKOV3 | Ovarian Cancer | ~80 | 48 | |

| HO8910-PM | Ovarian Cancer | ~40 | 48 |

Table 2: In Vitro Antimalarial Activity of Dihydroartemisinin (IC50 Values)

| Plasmodium falciparum Strain | IC50 (nM) | Reference |

| Dd2 | 3.2 - 7.6 | |

| W2 (chloroquine-resistant) | 1.11 (geometric mean) | |

| Chloroquine-sensitive isolates | 1.25 (geometric mean) | |

| Chloroquine-resistant isolates | 0.979 (geometric mean) |

Table 3: Pharmacokinetic Parameters of Dihydroartemisinin in Animal Models

| Species | Dose and Route | T1/2 (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Reference |

| Rat | 10 mg/kg i.v. | 0.95 | - | - | |

| Rat | 10 mg/kg i.m. | - | - | - | |

| Rat | 10 mg/kg oral | - | - | - | |

| Mouse (malaria-infected) | 100 mg/kg i.p. | 0.42 | - | - | |

| Mouse (control) | 100 mg/kg i.p. | 0.32 | - | - |

Note: '-' indicates data not provided in the cited source.

Deuterated Dihydroartemisinin: A Theoretical Perspective

Deuterium is a stable, non-radioactive isotope of hydrogen that possesses an additional neutron. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference in bond strength gives rise to the "kinetic isotope effect," where the cleavage of a C-D bond occurs at a slower rate than that of a C-H bond.

In drug metabolism, the breaking of C-H bonds by metabolic enzymes, such as the cytochrome P450 (CYP) family, is often a rate-limiting step. By strategically replacing hydrogen atoms at sites of metabolism with deuterium, it is theoretically possible to slow down the metabolic breakdown of a drug.

Potential Advantages of Deuterated Dihydroartemisinin:

-

Improved Metabolic Stability: Slower metabolism could lead to a longer plasma half-life.

-

Increased Drug Exposure: A reduced rate of clearance would result in a higher area under the curve (AUC).

-

Reduced Metabolite-Mediated Toxicity: If toxic metabolites are formed during DHA metabolism, deuteration could potentially reduce their formation.

-

More Convenient Dosing: A longer half-life might allow for less frequent dosing, improving patient compliance.

Current Status of Research:

Despite the theoretical advantages, a comprehensive search of publicly available scientific literature reveals a significant lack of experimental data on the pharmacological actions and pharmacokinetics of deuterated Dihydroartemisinin. While the synthesis of deuterated artemisinin and its derivatives was reported in 1996, no subsequent studies detailing their biological evaluation appear to be publicly accessible. Therefore, the potential benefits of deuterated DHA remain largely theoretical at this time and await empirical validation.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to evaluate the pharmacological actions of Dihydroartemisinin.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of DHA on cancer cell lines.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.

-

DHA Treatment: Prepare serial dilutions of DHA in the appropriate cell culture medium. Replace the existing medium with 100 µL of the DHA solutions or vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This method quantifies the extent of apoptosis induced by DHA.

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of DHA for the desired duration.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Staining: Resuspend the cells in 1X annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solution and incubate for 15 minutes in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Ferroptosis Assay (Lipid Peroxidation Measurement)

This protocol assesses the induction of ferroptosis by measuring lipid peroxidation.

-

Cell Treatment: Treat cells with DHA with or without a ferroptosis inhibitor (e.g., ferrostatin-1).

-

Lipid Peroxidation Staining: Incubate the cells with a lipid peroxidation sensor dye, such as C11-BODIPY™ 581/591, according to the manufacturer's protocol. This dye exhibits a fluorescence emission shift from red to green upon oxidation of lipids.

-

Analysis: Analyze the cells by fluorescence microscopy or flow cytometry to quantify the shift in fluorescence, which is indicative of lipid peroxidation.

-

ROS Measurement: Intracellular ROS levels can be measured using fluorescent probes like DCFH-DA and quantified by flow cytometry.

Western Blot Analysis of mTOR Signaling Pathway

This technique is used to measure the levels of key proteins in the mTOR signaling cascade.

-

Protein Extraction: Lyse DHA-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of mTOR, S6K1, and 4E-BP1 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Pharmacokinetic Study in Animal Models

This protocol outlines a general procedure for assessing the pharmacokinetics of DHA in rodents.

-

Animal Model: Use appropriate rodent models, such as rats or mice.

-

Drug Administration: Administer DHA at a specific dose via the desired route (e.g., intravenous, intraperitoneal, or oral).

-

Blood Sampling: Collect blood samples at predetermined time points post-administration via methods such as tail vein or cardiac puncture.

-

Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.

-

Sample Analysis: Quantify the concentration of DHA in plasma samples using a validated analytical method, such as LC-MS/MS.

-

Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters, including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the concentration-time curve (AUC).

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by Dihydroartemisinin and a typical experimental workflow.

Caption: Key signaling pathways modulated by Dihydroartemisinin.

Caption: General experimental workflow for evaluating Dihydroartemisinin.

Conclusion

Dihydroartemisinin remains a compound of significant interest due to its potent antimalarial and emerging anticancer properties. Its ability to induce multiple forms of programmed cell death through iron-dependent ROS generation makes it a compelling candidate for further drug development. While the theoretical benefits of deuteration offer an intriguing avenue for enhancing its pharmacokinetic profile, the current lack of empirical data on deuterated DHA underscores a critical knowledge gap. Future research should prioritize the synthesis and comprehensive pharmacological and pharmacokinetic evaluation of deuterated Dihydroartemisinin to ascertain whether these theoretical advantages can be translated into tangible clinical benefits. This technical guide provides a solid foundation for researchers to design and execute studies aimed at further elucidating the therapeutic potential of DHA and its analogues.

References

- 1. A simple sensitive UFLC-MS/MS method for the simultaneous quantification of artesunate, dihydroartemisinin and quercetin in rat plasma and its applica ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07707C [pubs.rsc.org]

- 2. Dihydroartemisinin - Wikipedia [en.wikipedia.org]

- 3. Piperaquine/dihydroartemisinin - Wikipedia [en.wikipedia.org]

Dihydroartemisinin-d3 as a Tracer in Pharmacokinetic Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled (SIL) compounds are powerful tools in modern pharmacokinetic (PK) research, offering a safe and precise method to investigate the absorption, distribution, metabolism, and excretion (ADME) of drugs.[1] By replacing certain atoms with their heavier, non-radioactive isotopes (e.g., deuterium, carbon-13), a labeled version of a drug can be distinguished from its unlabeled counterpart by mass spectrometry. This allows for the simultaneous administration and tracking of different drug formulations or routes of administration within a single subject, minimizing inter-individual variability.[2]

Dihydroartemisinin (DHA), the active metabolite of all clinically used artemisinin derivatives, is a cornerstone of malaria treatment.[3][4] Dihydroartemisinin-d3 (DHA-d3) is a deuterated analog of DHA, which is commonly used as an internal standard in the bioanalysis of DHA. However, its utility extends to its use as a tracer in sophisticated pharmacokinetic studies, such as those determining absolute bioavailability.[1] In such a study, an oral dose of the unlabeled drug is co-administered with an intravenous (IV) microdose of the stable isotope-labeled drug.

This technical guide provides a comprehensive overview of the use of this compound as a tracer in pharmacokinetic studies. It details the experimental protocols, analytical methodologies, and data interpretation, and presents available pharmacokinetic data for dihydroartemisinin. While DHA-d3 is widely referenced as an internal standard, this guide will focus on its application as an administered tracer, extrapolating from established principles of stable isotope-based pharmacokinetic research.

Pharmacokinetics of Dihydroartemisinin (Unlabeled)

Understanding the pharmacokinetics of unlabeled DHA is crucial for designing and interpreting studies using DHA-d3 as a tracer. DHA is rapidly absorbed and eliminated, with a short half-life. Its pharmacokinetics can be influenced by factors such as the parent compound administered (e.g., artesunate, artemether), the formulation, and the patient's health status (e.g., malaria infection, pregnancy).

The following tables summarize key pharmacokinetic parameters for DHA from various studies.

Table 1: Pharmacokinetics of Dihydroartemisinin in Healthy Volunteers

| Parent Compound | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Reference |

| Artemether | 80 mg (oral) | 126 ± 46 | 1.69 ± 0.59 | - | 1.80 ± 0.31 | |

| Artesunate | 100 mg (oral) | 740 | - | - | 0.65 | |

| Dihydroartemisinin | 200 mg (oral) | - | - | - | - | |

| Artesunate (oral) vs DHA (oral) | 135 mg vs 120 mg | - | - | 2.9 vs 1.2 (µmol·h/L) | - |

Table 2: Pharmacokinetics of Dihydroartemisinin in Patients with Malaria

| Parent Compound | Dose | Population | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Reference |

| Artesunate | 120 mg (IV) | Severe Malaria | 3140 | 0.14 | 3492 | 1.31 | |

| Artesunate | 120 mg (IV) | Severe Malaria | 2640 | - | - | 0.67 | |

| Dihydroartemisinin-Piperaquine | 6.4 mg/kg (oral) | Pregnant Women | - | - | 844 | - | |

| Dihydroartemisinin-Piperaquine | 6.4 mg/kg (oral) | Non-pregnant Women | - | - | 1220 | - |

Experimental Design for a Pharmacokinetic Study with this compound

A common application for a stable isotope tracer like DHA-d3 is in an absolute bioavailability study. The general workflow for such a study is depicted below.

References

- 1. Microbial transformation of the antimalarial sesquiterpene endoperoxide dihydroartemisinin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The stable isotope method for determining absolute bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dihydroartemisinin - Wikipedia [en.wikipedia.org]

- 4. Clinical pharmacokinetics and pharmacodynamics of artemisinin and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the role of Dihydroartemisinin-d3 in drug discovery

An In-Depth Technical Guide to the Role of Dihydroartemisinin-d3 in Drug Discovery

Introduction

Dihydroartemisinin (DHA), a semi-synthetic derivative of artemisinin, is a cornerstone of modern antimalarial therapy and an active metabolite of all artemisinin-based compounds.[1][2] Its mechanism of action, centered on the iron-mediated cleavage of its endoperoxide bridge to produce cytotoxic free radicals, has been extensively studied.[1] Beyond its established antimalarial efficacy, a growing body of research has illuminated DHA's potent anticancer activities, including the induction of various forms of programmed cell death, inhibition of metastasis, and modulation of angiogenesis.[3][4]

This guide focuses on this compound (DHA-d3), a deuterated isotopologue of DHA. The strategic replacement of hydrogen atoms with deuterium, a stable, non-radioactive isotope, is a key technique in pharmaceutical research. This substitution can significantly alter a drug's metabolic profile due to the kinetic isotope effect, where the heavier deuterium forms a stronger bond with carbon, slowing enzymatic breakdown. While this "deuterium switch" can be used to develop drugs with improved pharmacokinetic properties, the primary and most critical role of DHA-d3 in drug discovery is as a stable isotope-labeled internal standard for analytical chemistry. It is an indispensable tool for the precise quantification of DHA in biological systems, enabling rigorous pharmacokinetic (PK) and pharmacodynamic (PD) studies that underpin the development of DHA and its derivatives.

The Role of Deuteration in Drug Discovery

Deuterated compounds, or isotopologues, are molecules where one or more hydrogen atoms have been replaced by deuterium. This subtle change in mass can have a profound impact on the molecule's metabolic stability.

-

The Kinetic Isotope Effect (KIE): The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. Many metabolic processes, particularly those mediated by cytochrome P450 enzymes, involve the cleavage of C-H bonds. The increased strength of the C-D bond can slow down this enzymatic process, a phenomenon known as the kinetic isotope effect.

-

Pharmacokinetic Applications: By retarding metabolism, deuteration can lead to a longer drug half-life, more stable plasma concentrations, and potentially a reduced dosing frequency or lower required dose. This can also reduce the formation of toxic metabolites.

-

DHA-d3 as an Analytical Standard: In the context of DHA, the most prominent application of DHA-d3 is as an internal standard. In quantitative analytical methods like Liquid Chromatography-Mass Spectrometry (LC-MS), a known quantity of the stable isotope-labeled compound (DHA-d3) is added to a biological sample. Since DHA-d3 is chemically identical to DHA, it behaves similarly during sample extraction and analysis but is distinguishable by its higher mass. This allows for highly accurate and precise quantification of the non-labeled drug (DHA) in complex matrices like plasma or tissue, which is fundamental for all absorption, distribution, metabolism, and excretion (ADME) studies.

Core Mechanisms of Action of Dihydroartemisinin

The biological effects of DHA-d3 are identical to those of DHA. Its utility as a research tool is to help quantify and understand the following mechanisms of its parent compound. The primary mechanism involves the iron-dependent generation of reactive oxygen species (ROS), which induces catastrophic oxidative stress within the target cell, be it a malaria parasite or a cancer cell. This oxidative burst triggers multiple cell death pathways.

Induction of Apoptosis

DHA is a potent inducer of apoptosis, a form of programmed cell death, primarily through the intrinsic (mitochondrial) pathway. Treatment with DHA leads to a breakdown of the mitochondrial transmembrane potential, the release of cytochrome c from the mitochondria into the cytoplasm, and the activation of caspases. Key molecular players in this pathway include the pro-apoptotic Bcl-2 family proteins Bak and Bax and the BH3-only protein NOXA. DHA treatment upregulates NOXA, leading to the activation of Bak and subsequent mitochondrial damage. The process culminates in the activation of caspase-9 and the executioner caspase-3, leading to DNA fragmentation and cell death.

Induction of Ferroptosis

Ferroptosis is an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides. DHA has been identified as a potent inducer of ferroptosis in various cancer cells. Its mechanism involves two key actions: increasing the intracellular pool of free iron and inhibiting the cell's primary antioxidant defense against lipid peroxidation. DHA can induce the lysosomal degradation of ferritin (ferritinophagy), which releases large amounts of iron into the cytosol. Concurrently, DHA can inhibit the function of Glutathione Peroxidase 4 (GPX4), the key enzyme that neutralizes lipid peroxides, often by downregulating the expression of SLC7A11 (xCT), a critical component of the cystine/glutamate antiporter required for glutathione synthesis. The combination of high iron levels and compromised antioxidant defenses leads to rampant lipid peroxidation and cell death.

Other Anticancer Mechanisms

In addition to apoptosis and ferroptosis, DHA exerts its anticancer effects through a variety of other mechanisms:

-

Inhibition of Angiogenesis: DHA can inhibit the formation of new blood vessels, which are critical for tumor growth, by downregulating key factors like vascular endothelial growth factor (VEGF) and hypoxia-inducible factor-1α (HIF-1α).

-

Induction of Autophagy and ER Stress: DHA can induce autophagy (a cellular recycling process) and endoplasmic reticulum (ER) stress, both of which can lead to cell death in cancer cells.

-

Inhibition of Metastasis: The compound has been shown to reduce the migration and invasion of cancer cells by inhibiting matrix metalloproteinases (MMPs) and signaling pathways like Hedgehog.

-

Modulation of Signaling Pathways: DHA impacts numerous signaling pathways crucial for cancer cell survival and proliferation, including inhibiting NF-κB, PI3K/AKT, and JAK/STAT pathways.

Quantitative Data Summary

The cytotoxic effects of Dihydroartemisinin have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.

| Cell Line | Cancer Type | Assay | Duration | IC50 / Effect | Reference |

| SH-SY5Y | Neuroblastoma | MTT | 24 hours | IC50 of 3 µM | |

| SW 948 | Colon Cancer | MTT | 48 hours | 45% viability at 30 µM; 24% viability at 50 µM | |

| Jurkat | T-cell Lymphoma | CCK-8 | 48 hours | Significant inhibition at concentrations ≥ 10 µM | |

| OSCA (various) | Canine Osteosarcoma | Cell Viability | 24-72 hours | IC50 range of 8.7 to 43.6 µM |

Experimental Protocols

The investigation of DHA's mechanisms relies on a suite of standard molecular and cell biology techniques. Below are detailed protocols for key experiments.

Cell Viability Assay (MTT/CCK-8)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

-

Principle: NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce a tetrazolium salt (like MTT) to a colored formazan product.

-

Protocol:

-

Cell Seeding: Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to attach overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of DHA (e.g., 0.1 to 100 µM) and a vehicle control (e.g., 0.1% DMSO). Incubate for a desired period (e.g., 24, 48, or 72 hours).

-

Reagent Addition: Add MTT (to a final concentration of 0.5 mg/mL) or CCK-8 solution (10 µL/well) to each well. Incubate for 2-4 hours at 37°C.

-

Solubilization (for MTT): Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value from the dose-response curve.

-

Measurement of Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS.

-

Principle: DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Protocol:

-

Cell Seeding & Treatment: Seed cells in a 6-well plate (e.g., 1 x 10^6 cells/well) and treat with DHA for the desired time.

-

Probe Loading: Harvest the cells and resuspend them in a buffer (e.g., HBSS or serum-free medium) containing the DCFH-DA probe (e.g., 10-20 µM).

-

Incubation: Incubate the cells for 20-30 minutes at 37°C in the dark.

-

Wash: Wash the cells with buffer (e.g., PBS) to remove excess probe.

-

Data Acquisition: Analyze the fluorescence intensity of the cells using a flow cytometer (excitation ~488 nm, emission ~525 nm) or a fluorescence microplate reader.

-

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample, such as those involved in apoptosis or other signaling pathways.

-

Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the target protein.

-

Protocol:

-

Protein Extraction: After DHA treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge to pellet cell debris and collect the supernatant containing the protein extract.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by heating in sample buffer. Load the samples onto a polyacrylamide gel and separate them by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Bax, anti-cleaved caspase-3) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane multiple times with washing buffer (e.g., TBST) to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a CCD imager or X-ray film.

-

Analysis: Quantify the band intensities using image analysis software and normalize to a loading control protein (e.g., β-actin or GAPDH).

-

Conclusion

This compound holds a specialized yet crucial role in the landscape of drug discovery and development. While the deuteration of drugs is a recognized strategy for improving pharmacokinetic profiles, the predominant function of DHA-d3 is as a high-fidelity internal standard for bioanalytical assays. Its use enables the precise quantification of Dihydroartemisinin in complex biological samples, providing the foundational data required for understanding its absorption, distribution, metabolism, and excretion. This, in turn, is essential for the clinical development of DHA and its many derivatives as treatments for malaria and, increasingly, for various forms of cancer. The extensive research into DHA's potent, multi-faceted mechanisms of action—from inducing apoptosis and ferroptosis to inhibiting angiogenesis—is made more rigorous and reliable through the application of tools like DHA-d3. Therefore, this compound is not merely a molecular curiosity but a vital enabler of innovation in pharmacology and therapeutic development.

References

Preliminary Studies on Dihydroartemisinin Cytotoxicity: A Technical Guide Utilizing Labeled Standards

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroartemisinin (DHA), a semi-synthetic derivative of artemisinin, is a potent antimalarial agent that has demonstrated significant cytotoxic effects against a broad spectrum of cancer cells.[1][2] Its pro-oxidant and pro-apoptotic properties make it a compelling candidate for anticancer therapy. This technical guide provides an in-depth overview of the preliminary studies on DHA's cytotoxicity, with a specific focus on the application of labeled standards to elucidate its mechanisms of action. While direct studies employing labeled DHA for cytotoxicity assays are not extensively reported in publicly available literature, this document outlines established protocols and proposes methodologies for the use of such standards. We will delve into the experimental protocols for assessing cytotoxicity, summarize key quantitative data from studies with unlabeled DHA, and visualize the core signaling pathways involved in DHA-induced cell death.

Introduction to Dihydroartemisinin Cytotoxicity

DHA's cytotoxic activity is primarily attributed to its endoperoxide bridge, which reacts with intracellular iron to generate reactive oxygen species (ROS).[3] This surge in ROS induces oxidative stress, leading to damage of cellular macromolecules and the initiation of programmed cell death, or apoptosis.[3][4] Studies have shown that DHA's cytotoxicity is selective for cancer cells, which often have higher intracellular iron concentrations compared to normal cells, making them more susceptible to DHA's effects. Furthermore, DHA has been shown to arrest the cell cycle and inhibit tumor angiogenesis, invasion, and metastasis.

The use of labeled standards, such as isotopically or fluorescently tagged DHA, would be invaluable in precisely tracking its uptake, intracellular localization, and metabolic fate, thereby providing a clearer correlation between its presence and the induction of cytotoxic events.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of cytotoxicity studies. Below are standard protocols for key experiments, adapted to include the proposed use of labeled DHA standards.

Cell Viability and Cytotoxicity Assays

2.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Plate cancer cells (e.g., HeLa, A549, K562) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of unlabeled or labeled DHA for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

2.1.2. Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies the release of LDH from damaged cells into the culture medium, serving as an indicator of cytotoxicity.

-

Cell Culture and Treatment: Culture and treat cells with DHA as described in the MTT assay protocol.

-

Sample Collection: After the treatment period, collect the cell culture supernatant.

-

LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt. LDH in the supernatant will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH, which in turn reduces the tetrazolium salt to a colored formazan product.

-

Data Analysis: Measure the absorbance of the formazan product. The amount of LDH released is proportional to the number of dead cells.

Apoptosis Detection

2.2.1. Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with DHA for the desired time.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI. Incubate in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Annexin V-negative/PI-negative: Viable cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative/PI-positive: Necrotic cells

-

Proposed Protocol for Labeled Dihydroartemisinin Studies

While studies specifically detailing the use of labeled DHA for cytotoxicity are sparse, a protocol for a fluorescently labeled DHA could be designed as follows to correlate cellular uptake with cytotoxicity.

-

Synthesis of Fluorescently Labeled DHA: Synthesize a DHA conjugate with a fluorescent probe (e.g., FITC, Rhodamine).

-

Cellular Uptake Analysis:

-

Treat cells with the fluorescently labeled DHA for various time points.

-

Visualize the intracellular localization of the labeled DHA using fluorescence microscopy.

-

Quantify the cellular uptake using flow cytometry by measuring the fluorescence intensity of the cell population.

-

-

Correlating Uptake with Cytotoxicity:

-

Perform parallel cytotoxicity assays (MTT or LDH) on cells treated with the same concentrations of fluorescently labeled DHA.

-

Plot the cellular uptake (mean fluorescence intensity) against the percentage of cytotoxicity to establish a dose-response relationship between the intracellular concentration of DHA and its cytotoxic effect.

-

Quantitative Data Presentation

The following tables summarize representative quantitative data on the cytotoxicity of unlabeled Dihydroartemisinin from various studies.

Table 1: IC50 Values of Dihydroartemisinin in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| Jurkat | T-cell lymphoma | Not specified, but dose-dependent effects observed | 48 | |

| K562 | Chronic Myeloid Leukemia | ~1.1 - 2.6 | 24 - 72 | |

| A549-GR | Lung Adenocarcinoma | Not specified, used at 25 µM | 24 | |

| SW480 | Colon Cancer | 0.14 - 0.69 (in combination) | 72 | |

| SW620 | Metastatic Colon Cancer | 0.14 - 0.69 (in combination) | 72 |

Table 2: Effects of Dihydroartemisinin on Apoptosis and ROS Production

| Cell Line | Effect | Method | Observations | Reference |

| Jurkat | Apoptosis Induction | Not specified | Dose-dependent increase in apoptosis | |

| Jurkat | ROS Production | DCFH-DA staining | Significant increase in intracellular ROS | |

| A549-GR | ROS Production | DCFH-DA staining | Dose-dependent increase in ROS | |

| SW480 | Apoptosis Induction | Not specified | Increased percentage of late apoptotic cells | |

| SW620 | Apoptosis Induction | Not specified | Increased percentage of late apoptotic cells |

Visualization of Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways involved in DHA-induced cytotoxicity and a proposed experimental workflow.

Dihydroartemisinin-Induced Apoptosis Pathway

Caption: DHA-induced intrinsic apoptosis pathway.

Experimental Workflow for Labeled DHA Cytotoxicity Study

Caption: Proposed workflow for labeled DHA studies.

Conclusion

Dihydroartemisinin exhibits significant cytotoxic potential against a variety of cancer cells, primarily through the induction of ROS-mediated apoptosis. While current research has established the fundamental mechanisms of its action, the use of labeled standards presents a promising avenue for refining our understanding of its pharmacokinetics and pharmacodynamics at the cellular level. The protocols and data presented in this guide serve as a foundation for researchers to design and execute further studies, ultimately aiming to harness the full therapeutic potential of DHA in cancer treatment. The development and application of isotopically and fluorescently labeled DHA will be instrumental in advancing these preclinical investigations.

References

Exploring the Anti-Cancer Properties of Dihydroartemisinin with Isotopic Labeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroartemisinin (DHA), a semi-synthetic derivative of artemisinin, is a potent antimalarial agent that has garnered significant attention for its anti-cancer properties. Its ability to induce cell death and inhibit proliferation in various cancer cell lines has prompted extensive research into its mechanisms of action. This technical guide provides an in-depth exploration of the anti-cancer properties of DHA, with a specific focus on the application of isotopic labeling to elucidate its complex interactions within cancer cells. While direct studies utilizing isotopically labeled DHA in cancer research are nascent, this guide outlines established methodologies and proposes a framework for future investigations.

Anti-Cancer Mechanisms of Dihydroartemisinin

DHA exerts its anti-cancer effects through a multi-pronged approach, targeting several key cellular processes and signaling pathways. The primary mechanism is believed to involve the iron-dependent cleavage of its endoperoxide bridge, which generates reactive oxygen species (ROS) and carbon-centered radicals, leading to oxidative stress and subsequent cell death.[1][2]

Key Signaling Pathways Modulated by Dihydroartemisinin

DHA has been shown to modulate a variety of signaling pathways critical for cancer cell survival, proliferation, and metastasis. These include:

-

Apoptosis Induction: DHA induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to caspase activation and programmed cell death.[3][4][5]

-

Ferroptosis Induction: DHA can induce ferroptosis, an iron-dependent form of non-apoptotic cell death characterized by the accumulation of lipid peroxides. This is particularly relevant given the iron-dependent activation of DHA.

-

Inhibition of Proliferation and Cell Cycle Arrest: DHA can arrest the cell cycle at the G1 or G2/M phase by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).

-

Anti-Angiogenesis: DHA has been shown to inhibit the formation of new blood vessels, a process crucial for tumor growth and metastasis, by downregulating factors like vascular endothelial growth factor (VEGF).

-

Inhibition of Metastasis: By targeting pathways involved in cell migration and invasion, such as those involving matrix metalloproteinases (MMPs), DHA can suppress the metastatic potential of cancer cells.

Below are diagrams illustrating some of the key signaling pathways affected by Dihydroartemisinin.

DHA-Induced Apoptosis Pathways

DHA-Induced Ferroptosis Pathway

Quantitative Data on Anti-Cancer Activity of Dihydroartemisinin

The following tables summarize quantitative data from various studies on the anti-cancer effects of DHA on different cancer cell lines.

Table 1: IC50 Values of Dihydroartemisinin in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| A2780 | Ovarian Cancer | ~5 | 48 | |

| OVCAR-3 | Ovarian Cancer | ~10 | 48 | |

| HCT116 | Colorectal Carcinoma | ~20 | 48 | |

| Pancreatic Cancer Cells | Pancreatic Cancer | Not specified | Not specified | |

| Eca109 | Esophageal Cancer | Not specified | Not specified | |

| Ec9706 | Esophageal Cancer | Not specified | Not specified | |

| T24 | Bladder Cancer | 0.0569 (for D8-T derivative) | Not specified | |

| HCT116 | Colorectal Cancer | 0.12 (for derivative 9) | 72 |

Table 2: Effects of Dihydroartemisinin on Protein Expression in Cancer Cells

| Cell Line | Protein | Effect of DHA Treatment | Reference |

| HCT116 | GRP78 | Upregulation | |

| Ovarian Cancer Cells | Bax | Upregulation | |

| Ovarian Cancer Cells | Bcl-2 | Downregulation | |

| Ovarian Cancer Cells | Caspase-8 | Activation | |

| Pancreatic Cancer Cells | Cyclin D1 | Downregulation | |

| Pancreatic Cancer Cells | Cyclin E | Downregulation | |

| Pancreatic Cancer Cells | cdk2, cdk4, cdk6 | Downregulation | |

| Pancreatic Cancer Cells | p21Cip1, p27Kip1 | Upregulation | |

| Breast Cancer Cells | VEGF | Downregulation | |

| Breast Cancer Cells | MMP-2, MMP-9 | Downregulation | |

| Breast Cancer Cells | p-PI3K, p-AKT, p-ERK, p-NF-κB | Inhibition |

Proposed Experimental Workflow for Isotopic Labeling Studies

The following workflow is a proposed methodology for utilizing isotopically labeled DHA to investigate its anti-cancer properties, based on established stable isotope tracing techniques.

Proposed Isotopic Labeling Workflow

Experimental Protocols

Synthesis of Isotopically Labeled Dihydroartemisinin

General Approach (Hypothetical):

-

Starting Material: A suitable precursor to the DHA carbon skeleton enriched with ¹³C or ¹⁵N.

-

Key Steps: A multi-step chemical synthesis involving the introduction of the endoperoxide bridge and other key functional groups. The specific reactions would depend on the position of the isotopic label.

-

Purification and Characterization: Purification would be achieved using chromatographic techniques (e.g., HPLC). Characterization and confirmation of the labeled product would be performed using mass spectrometry (to confirm the mass shift due to the isotope) and NMR spectroscopy (to confirm the position of the label).

Cell Culture and Treatment with Labeled DHA

-

Cell Lines: Select appropriate cancer cell lines (e.g., HCT116 for colorectal cancer, A2780 for ovarian cancer) and a non-cancerous control cell line.

-

Culture Conditions: Culture cells in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.

-

Treatment: Treat cancer cells with varying concentrations of isotopically labeled DHA (e.g., ¹³C-DHA) for different time points (e.g., 6, 12, 24, 48 hours). A parallel set of experiments should be conducted with unlabeled DHA as a control.

Sample Preparation for Mass Spectrometry

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer for proteomics) containing protease and phosphatase inhibitors.

-

Protein Extraction and Digestion (for Proteomics):

-

Quantify protein concentration using a BCA assay.

-

Reduce and alkylate the protein samples.

-

Digest proteins into peptides using trypsin.

-

-

Metabolite Extraction (for Metabolomics):

-

Quench cellular metabolism rapidly (e.g., with cold methanol).

-

Extract metabolites using a biphasic solvent system (e.g., methanol/chloroform/water).

-

LC-MS/MS Analysis

-

Instrumentation: Utilize a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Chromatography: Separate peptides or metabolites using a suitable HPLC column and gradient.

-

Mass Spectrometry:

-

For Proteomics (e.g., SILAC-like approach): Acquire data in a data-dependent acquisition (DDA) mode to identify and quantify peptides. The mass shift between peptides from cells treated with labeled and unlabeled DHA will allow for relative quantification of protein abundance and identification of DHA-adducted proteins.

-

For Metabolomics: Acquire data to identify and quantify metabolites. The incorporation of the isotopic label from DHA into downstream metabolites will reveal its metabolic fate.

-

Data Analysis

-

Proteomics: Use software such as MaxQuant or Proteome Discoverer to identify proteins and quantify their relative abundance between labeled and unlabeled DHA-treated samples. Search for mass shifts corresponding to DHA adduction on peptides to identify direct protein targets.

-

Metabolomics: Use software such as XCMS or MZmine to process the raw mass spectrometry data, identify metabolites, and track the incorporation of the isotopic label through metabolic pathways.

Conclusion

Dihydroartemisinin holds significant promise as an anti-cancer agent due to its pleiotropic effects on cancer cells. The use of isotopic labeling represents a powerful, yet underexplored, strategy to precisely delineate its mechanisms of action. By tracing the metabolic fate of DHA and identifying its direct molecular targets within cancer cells, researchers can gain invaluable insights that can guide the development of more effective and targeted cancer therapies. The proposed workflow and experimental protocols in this guide provide a foundational framework for initiating such crucial investigations.

References

- 1. Dihydroartemisinin is a Hypoxia-Active Anti-Cancer Drug in Colorectal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of artemisinin compounds for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dihydroartemisinin induces apoptosis and sensitizes human ovarian cancer cells to carboplatin therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dihydroartemisinin: A Potential Natural Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dihydroartemisinin as a Sensitizing Agent in Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Quantification of Dihydroartemisinin in Human Plasma using Dihydroartemisinin-d3 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of dihydroartemisinin (DHA) in human plasma. Dihydroartemisinin-d3 (DHA-d3) is employed as the internal standard (IS) to ensure accuracy and precision. The protocol outlines a straightforward solid-phase extraction (SPE) procedure for sample preparation, followed by rapid and selective chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of DHA.

Introduction

Dihydroartemisinin is the active metabolite of several artemisinin-based antimalarial drugs and is a potent therapeutic agent in its own right.[1][2][3] Accurate measurement of DHA concentrations in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, as insufficient plasma levels can lead to treatment failure and the development of drug resistance.[4][5] LC-MS/MS offers high sensitivity and selectivity for the quantification of small molecules in complex biological fluids. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability of the results. This application note provides a validated protocol for the determination of DHA in human plasma using DHA-d3 as an internal standard.

Experimental

Materials and Reagents

-

Dihydroartemisinin (DHA) reference standard

-

This compound (DHA-d3) internal standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Ammonium acetate

-

Formic acid

-

Water (LC-MS grade)